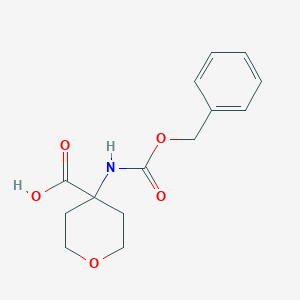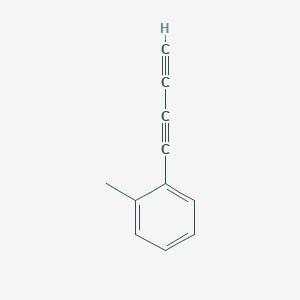
1-(Buta-1,3-diyn-1-yl)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Buta-1,3-diyn-1-yl)-2-methylbenzene, also known as BMDB, is a chemical compound that has gained significant interest in the scientific community due to its potential applications as a synthetic intermediate and as a building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene is not well understood. However, studies have suggested that it may act as a nucleophile in organic reactions, which can lead to the formation of new carbon-carbon bonds. 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene has also been shown to undergo oxidative coupling reactions, which can lead to the formation of biaryl compounds.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene. However, studies have shown that it can be toxic to cells at high concentrations. Further research is needed to determine the exact mechanism of toxicity and potential health risks associated with exposure to 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Buta-1,3-diyn-1-yl)-2-methylbenzene has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity and yield. It can also be used as a building block for the synthesis of various organic compounds. However, 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene is toxic at high concentrations, which can limit its use in certain experiments. It is also relatively expensive compared to other organic compounds.
Orientations Futures
There are several future directions for research on 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene. One potential area of research is the development of new synthetic methods for 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene and its derivatives. Another area of research is the investigation of the mechanism of action and potential health risks associated with exposure to 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene. Further research is also needed to explore the potential applications of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene in materials science, pharmaceuticals, and agrochemicals.
Méthodes De Synthèse
The synthesis of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene involves the reaction of 2-methylphenylacetylene with butyl lithium in the presence of a catalyst. The reaction results in the formation of a lithium acetylide intermediate, which then reacts with 2-methylbenzyl chloride to produce 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene. The synthesis method is relatively simple and has been optimized for high yields and purity.
Applications De Recherche Scientifique
1-(Buta-1,3-diyn-1-yl)-2-methylbenzene has been extensively studied for its potential applications in organic synthesis. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene has also been investigated for its potential as a ligand for transition metal catalysts, which can be used in organic transformations.
Propriétés
Numéro CAS |
131292-30-3 |
|---|---|
Nom du produit |
1-(Buta-1,3-diyn-1-yl)-2-methylbenzene |
Formule moléculaire |
C11H8 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
1-buta-1,3-diynyl-2-methylbenzene |
InChI |
InChI=1S/C11H8/c1-3-4-8-11-9-6-5-7-10(11)2/h1,5-7,9H,2H3 |
Clé InChI |
DTUGMGNAGQFFQL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C#CC#C |
SMILES canonique |
CC1=CC=CC=C1C#CC#C |
Synonymes |
Benzene, 1-(1,3-butadiynyl)-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



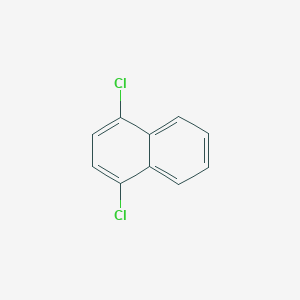
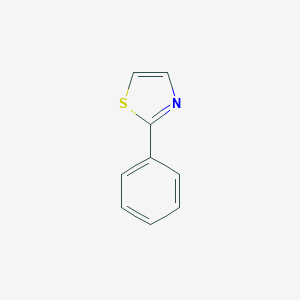
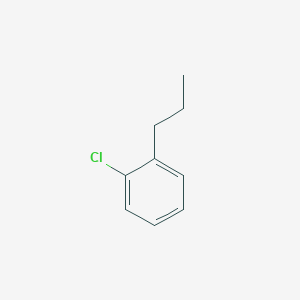
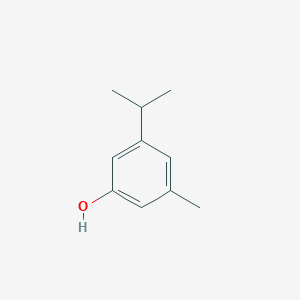
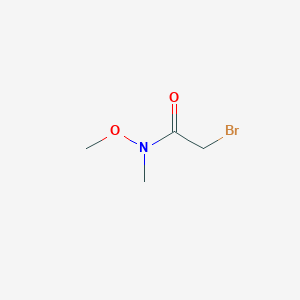
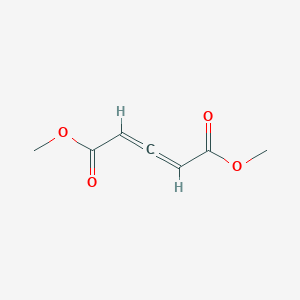
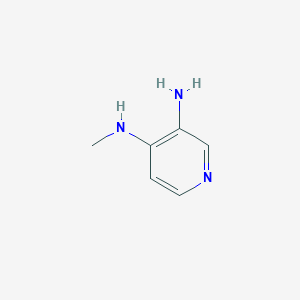
![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)
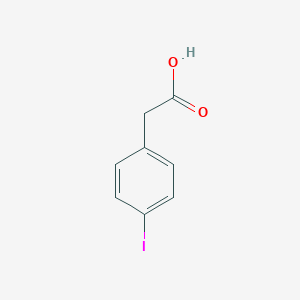
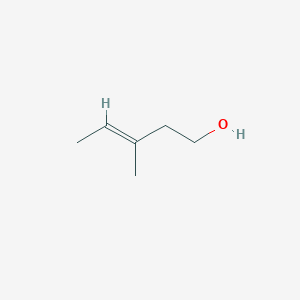


![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)
